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Compound of Interest
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Cat. No.: B15571146 Get Quote

In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting

Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. This

guide provides a comparative analysis of the BRD4-targeting PROTAC CCW 28-3 with other

notable BRD4 degraders, focusing on their performance as evaluated by quantitative

proteomics. This objective comparison, supported by experimental data and detailed

methodologies, is intended for researchers, scientists, and drug development professionals.

CCW 28-3 is a heterobifunctional PROTAC that induces the degradation of the epigenetic

reader protein BRD4. It achieves this by recruiting the RNF4 E3 ubiquitin ligase to BRD4,

leading to its ubiquitination and subsequent degradation by the proteasome. CCW 28-3 is

composed of a JQ1 ligand, which binds to the bromodomains of BET (Bromodomain and Extra-

Terminal domain) family proteins, connected via a linker to a CCW16 ligand that recruits the

RNF4 E3 ligase.

Quantitative Comparison of BRD4 PROTACs
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the

target protein. Key parameters include the half-maximal degradation concentration (DC50),

which represents the concentration of a PROTAC required to degrade 50% of the target

protein, and the maximum degradation (Dmax), which indicates the maximal percentage of

protein degradation achievable. Furthermore, quantitative proteomics provides an unbiased

approach to assess the selectivity of a PROTAC by measuring its effects on the entire

proteome.
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Below is a summary of the quantitative data for CCW 28-3 and other well-characterized BRD4-

targeting PROTACs, such as MZ1 and ARV-771.

PROTAC
E3 Ligase
Recruited

Target(s) Cell Line DC50 Dmax
Selectivit
y Profile

CCW 28-3 RNF4 BRD4 231MFP

Not

explicitly

reported

Modest

degradatio

n

Degrades

BRD4

without

significantl

y affecting

BRD2 and

BRD3

levels.[1]

Off-targets

identified

include

MT2A,

ZC2HC1A,

and

ZNF367.[2]

MZ1 VHL

BRD4

(preferentia

l)

HeLa,

22Rv1

~13 nM

(HeLa)

>90%

(HeLa)

Preferential

ly

degrades

BRD4 over

BRD2 and

BRD3.[3]

[4]

ARV-771 VHL

Pan-BET

(BRD2,

BRD3,

BRD4)

22Rv1

(CRPC)
<5 nM

Not

explicitly

reported

Efficiently

degrades

BRD2,

BRD3, and

BRD4.[5]
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The general mechanism of action for BRD4-targeting PROTACs involves the formation of a

ternary complex between the PROTAC, the BRD4 protein, and a recruited E3 ubiquitin ligase.

This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S

proteasome.
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General Mechanism of BRD4-Targeting PROTACs
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TMT-Based Quantitative Proteomics Workflow for PROTAC Analysis

Sample Preparation

TMT Labeling and Pooling

Mass Spectrometry and Data Analysis

1. Cell Culture & PROTAC Treatment
(e.g., 231MFP cells + CCW 28-3)

2. Cell Lysis & Protein Extraction

3. Protein Digestion (Trypsin)

4. Peptide Labeling with TMT Reagents

5. Pooling of Labeled Samples

6. High-pH Reversed-Phase Fractionation

7. LC-MS/MS Analysis

8. Database Search & Quantification

9. Identification of Downregulated Proteins
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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